

# An In-depth Technical Guide to the Discovery and Development of Reltecimod (AB103)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Reltecimod (also known as AB103) is a novel, synthetic peptide developed by Atox Bio designed to modulate the body's acute inflammatory response. By targeting the CD28 costimulatory pathway on T-cells, Reltecimod aimed to control the cytokine storm associated with severe infections without causing broad immunosuppression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Reltecimod, including detailed experimental protocols from preclinical and clinical studies, and summarizes the quantitative data from its clinical trials. Despite showing promise in early and mid-stage clinical trials for necrotizing soft tissue infections (NSTI), the development of Reltecimod was ultimately discontinued. This document serves as a detailed repository of the scientific and clinical journey of this investigational drug.

#### **Discovery and Rationale**

**Reltecimod** was developed by Atox Bio, a clinical-stage biotechnology company.[1] The rationale for its development was to create a therapeutic agent that could modulate the dysregulated immune response seen in severe infections, which can lead to a life-threatening cytokine storm and subsequent organ failure.[2] Unlike traditional anti-inflammatory agents that can cause broad immunosuppression, **Reltecimod** was designed to selectively attenuate the inflammatory cascade.[1]



The target of **Reltecimod** is the CD28 co-stimulatory receptor on T-cells.[1] CD28 plays a crucial role in the activation of T-cells and the subsequent release of pro-inflammatory cytokines. By acting as a CD28 antagonist, **Reltecimod** was intended to temper the excessive T-cell activation seen in conditions like NSTI and sepsis.[2][3]

# Mechanism of Action: Modulating the CD28 Signaling Pathway

**Reltecimod** is a synthetic peptide that acts as a mimetic of the CD28 homodimer interface.[3] It competitively inhibits the binding of the natural ligands, B7-1 (CD80) and B7-2 (CD86), to CD28, thereby modulating the co-stimulatory signal required for full T-cell activation.[4] This modulation, rather than complete blockade, of the immune response is a key feature of **Reltecimod**'s mechanism of action.[2]

The binding of B7 ligands to CD28 initiates a complex intracellular signaling cascade that works in concert with the signal from the T-cell receptor (TCR). This co-stimulation is critical for T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6). By interfering with this pathway, **Reltecimod** reduces the production of these key inflammatory mediators.[4][5]



Click to download full resolution via product page



**Caption:** Simplified CD28 signaling pathway and the inhibitory action of **Reltecimod**.

### **Preclinical Development**

**Reltecimod** underwent extensive preclinical testing in various animal models of infection and sepsis to evaluate its efficacy and safety before moving into human trials.

## **Key Preclinical Experiments and Protocols**

3.1.1. Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, as it closely mimics the pathophysiology of human sepsis.[6][7]

- Objective: To assess the efficacy of Reltecimod in improving survival and reducing systemic inflammation in a clinically relevant model of sepsis.
- · Methodology:
  - Animal Model: Male C57BL/6 mice, 8-12 weeks old.
  - Anesthesia: Mice are anesthetized using isoflurane or an intraperitoneal injection of ketamine/xylazine.[8]
  - Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum
    is then ligated below the ileocecal valve to prevent bowel obstruction.[9] The ligated
    cecum is punctured once or twice with a 21- to 25-gauge needle, and a small amount of
    fecal content is extruded into the peritoneal cavity to induce peritonitis.[7] The abdominal
    incision is then closed in two layers.
  - Treatment: Reltecimod (typically 5 mg/kg) or a placebo (saline) is administered intravenously at a specified time point post-CLP (e.g., 2 hours).[10]
  - Outcome Measures:
    - Survival: Monitored for up to 14 days post-procedure.
    - Cytokine Levels: Blood samples are collected at various time points to measure serum levels of TNF-α and IL-6 using ELISA.



- Bacterial Clearance: Peritoneal lavage and blood cultures are performed to determine bacterial load.
- Results: In these models, a single dose of Reltecimod was shown to significantly improve survival rates compared to placebo.[10]
- 3.1.2. Cytokine Analysis via Enzyme-Linked Immunosorbent Assay (ELISA)
- Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in serum samples from preclinical models.
- Methodology:
  - Sample Collection: Whole blood is collected from mice via cardiac puncture or retro-orbital bleeding and allowed to clot. Serum is then separated by centrifugation.
  - ELISA Procedure: Commercially available mouse TNF-α and IL-6 ELISA kits are used according to the manufacturer's instructions. Briefly, microplates pre-coated with capture antibodies are incubated with serum samples. After washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the colorimetric change is measured using a microplate reader at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

#### 3.1.3. Leukocyte Profiling by Flow Cytometry

- Objective: To analyze the populations of different immune cells in whole blood to understand the effect of **Reltecimod** on the cellular immune response.
- Methodology:
  - Sample Collection: Anticoagulated whole blood is collected from mice.
  - Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
  - Antibody Staining: The remaining leukocytes are stained with a cocktail of fluorescentlylabeled antibodies specific for different cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, Ly6G for neutrophils, F4/80 for macrophages).



 Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is then analyzed using appropriate software to identify and quantify different leukocyte populations.



Click to download full resolution via product page

**Caption:** General workflow for preclinical evaluation of **Reltecimod**.

### **Clinical Development**

The clinical development of **Reltecimod** focused primarily on its use in patients with Necrotizing Soft Tissue Infections (NSTI), a severe and rapidly progressing infection with high morbidity and mortality.

#### **Phase 1 Clinical Trial**

A Phase 1, double-blind, placebo-controlled, single ascending dose study was conducted in 25 healthy volunteers to assess the safety, tolerability, and pharmacokinetics of **Reltecimod**.[11] The drug was found to be safe and well-tolerated, with no significant drug-related adverse events reported.[11]

#### **Phase 2 Clinical Trial in NSTI**



A Phase 2, prospective, randomized, double-blind, placebo-controlled study was conducted at six academic medical centers in the United States to evaluate the safety and potential efficacy of **Reltecimod** in 43 adult patients with NSTI.

- Objective: To establish the safety of Reltecimod in patients with NSTI and to evaluate its
  potential effects on clinically meaningful parameters.
- Methodology:
  - Patient Population: Adults with a diagnosis of NSTI.
  - Intervention: Patients received a single intravenous dose of Reltecimod (0.25 mg/kg or 0.5 mg/kg) or placebo within 6 hours of diagnosis.
  - Primary Outcome Measures: Change in the Sequential Organ Failure Assessment (SOFA)
     score within 28 days.
  - Secondary Outcome Measures: Intensive care unit (ICU)-free days, ventilator-free days, number of debridements, and plasma and tissue cytokine levels.
- Results: The study demonstrated that Reltecimod was safe in this patient population. While
  not statistically powered for efficacy, there was a trend towards improved SOFA scores in the
  treatment groups compared to placebo at day 14.

| Phase 2 Trial<br>Results                  | Reltecimod (0.25<br>mg/kg) | Reltecimod (0.5<br>mg/kg) | Placebo |
|-------------------------------------------|----------------------------|---------------------------|---------|
| Number of Patients                        | 15                         | 15                        | 10      |
| Mean Change in<br>SOFA Score at Day<br>14 | -2.0                       | -2.8                      | +1.3    |

### Phase 3 Clinical Trial in NSTI (ACCUTE Study)

The ACCUTE (AB103 Clinical Composite Endpoint StUdy in Necrotizing Soft Tissue infEctions) trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study that enrolled 290 patients with NSTI across sites in the US and France.[12][13]



- Objective: To evaluate the safety and efficacy of a single dose of Reltecimod in conjunction
  with standard of care for the treatment of NSTI.[14]
- Methodology:
  - Patient Population: Patients aged 12 years and older with a surgical diagnosis of NSTI and evidence of organ dysfunction.[15]
  - Intervention: A single intravenous dose of Reltecimod (0.5 mg/kg) or placebo (0.9% saline) administered in conjunction with surgical debridement, antibiotic therapy, and supportive care.[3][13]
  - Primary Endpoint: The primary endpoint was a composite of clinical success at day 28, known as the Necrotizing Infection Clinical Composite Endpoint (NICCE). This included survival to day 28, no more than three surgical debridements, no amputation beyond the first operation, and resolution of organ dysfunction by day 14 (defined as a modified SOFA score ≤1 with a ≥3 point reduction from baseline).[15]

#### Results:

- The study did not meet its primary endpoint in the modified intent-to-treat (mITT) population.[2]
- However, in the clinically evaluable (CE) population, a statistically significant improvement in the NICCE was observed for patients treated with Reltecimod.[2]
- A key secondary endpoint, the resolution of organ dysfunction by day 14, showed a statistically significant improvement in the **Reltecimod** group in both the mITT and CE populations.[2]
- Reltecimod was well-tolerated, with a safety profile similar to placebo.[16]



| ACCUTE Phase 3 Trial Results                           | Reltecimo<br>d (mITT) | Placebo<br>(mITT) | p-value<br>(mITT) | Reltecimo<br>d (CE) | Placebo<br>(CE) | p-value<br>(CE) |
|--------------------------------------------------------|-----------------------|-------------------|-------------------|---------------------|-----------------|-----------------|
| Number of Patients                                     | 142                   | 148               |                   |                     |                 |                 |
| NICCE<br>Success<br>Rate                               | 48.6%                 | 39.9%             | 0.135             | 52.6%               | 40.3%           | 0.039           |
| Resolution<br>of Organ<br>Dysfunctio<br>n by Day<br>14 | 65.1%                 | 52.6%             | 0.041             | 70.9%               | 53.4%           | 0.005           |

# Development for Sepsis-Associated Acute Kidney Injury (AKI)

Atox Bio also initiated a Phase 2 clinical trial to evaluate **Reltecimod** for the treatment of sepsis-associated AKI.[12] However, this trial was later terminated.[17]

## **Regulatory Pathway and Discontinuation**

**Reltecimod** received Fast Track and Orphan Drug designations from the U.S. Food and Drug Administration (FDA) for the treatment of NSTI.[1] Based on the results of the ACCUTE trial, Atox Bio submitted a New Drug Application (NDA) to the FDA under the Accelerated Approval Program, with a Prescription Drug User Fee Act (PDUFA) date set for September 30, 2021.[3]

Despite the promising data on the resolution of organ dysfunction, the development of **Reltecimod** was ultimately discontinued.[17] Publicly available information does not provide a specific reason for the discontinuation, and no formal announcement of a Complete Response Letter from the FDA has been made by Atox Bio. The termination of the sepsis-associated AKI



trial and the lack of further updates on the NSTI indication suggest that the drug did not receive regulatory approval.

#### Conclusion

Reltecimod (AB103) represented a novel approach to treating severe infections by modulating the host's immune response rather than targeting the pathogen directly. Its mechanism of action, targeting the CD28 co-stimulatory pathway, showed promise in preclinical models and early clinical trials for NSTI. The Phase 3 ACCUTE trial demonstrated a significant effect on the resolution of organ dysfunction, a clinically meaningful endpoint. However, the failure to meet the primary composite endpoint in the mITT population likely posed a significant hurdle for regulatory approval. The journey of Reltecimod highlights the challenges of developing therapies for complex and heterogeneous conditions like severe infections and underscores the high bar for demonstrating clinical efficacy in this patient population. The data and insights gained from the development of Reltecimod remain valuable for the scientific community and may inform the development of future immunomodulatory therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Atox Bio Announces a Positive Effect of Reltecimod on Resolution of Organ Dysfunction in Phase 3 ACCUTE Trial for Patients with Necrotizing Soft Tissue Infection ("Flesh Eating Disease") | The Lundbeck Foundation [lundbeckfonden.com]
- 3. Atox Bio Announces FDA Acceptance to File the NDA for Reltecimod to Treat Suspected Organ Dysfunction or Failure in Patients with Necrotizing Soft Tissue Infection ("Flesh-Eating Disease") BioSpace [biospace.com]
- 4. CD28 Wikipedia [en.wikipedia.org]
- 5. CD28 costimulation: from mechanism to therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. Cecal Ligation and Puncture PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. jlm-biocity.org [jlm-biocity.org]
- 13. jlm-biocity.org [jlm-biocity.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Novel Immune Modulator for Patients With Necrotizing Soft Tissue Infections (NSTI): Results of a Multicenter, Phase 3 Randomized Controlled Trial of Reltecimod (AB 103) PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Atox Bio Ltd. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of Reltecimod (AB103)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610440#investigating-the-discovery-and-development-of-reltecimod-ab103]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com